molecular formula C15H11F2N3O2S B2443235 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide CAS No. 851988-20-0

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide

Cat. No.: B2443235
CAS No.: 851988-20-0
M. Wt: 335.33
InChI Key: UBLGMRGBCIHGQL-UHFFFAOYSA-N
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Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is a chemical compound characterized by the presence of a benzothiazole ring substituted with fluorine atoms and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Uniqueness

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is unique due to its specific substitution pattern and the presence of the methoxybenzohydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-3-8(5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLGMRGBCIHGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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